1-Ethoxy-4-(2-(4-ethylphenyl)ethynyl)benzene
Overview
Description
1-Ethoxy-4-(2-(4-ethylphenyl)ethynyl)benzene is an organic compound with the molecular formula C18H18O It is a derivative of benzene, characterized by the presence of an ethoxy group and an ethynyl group substituted with a 4-ethylphenyl moiety
Preparation Methods
The synthesis of 1-Ethoxy-4-(2-(4-ethylphenyl)ethynyl)benzene typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of 4-ethylphenylacetylene and 1-ethoxy-4-iodobenzene.
Sonogashira Coupling Reaction: The key step in the synthesis is the Sonogashira coupling reaction, where 4-ethylphenylacetylene is coupled with 1-ethoxy-4-iodobenzene in the presence of a palladium catalyst and a copper co-catalyst. The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, and requires a base like triethylamine.
Purification: The crude product is purified using column chromatography to obtain the desired compound in high purity.
Chemical Reactions Analysis
1-Ethoxy-4-(2-(4-ethylphenyl)ethynyl)benzene undergoes various chemical reactions, including:
Electrophilic Aromatic Substitution: The benzene ring can participate in electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation. These reactions typically require strong acids or halogens as reagents.
Oxidation: The ethyl group on the phenyl ring can be oxidized to form a carboxylic acid or an aldehyde using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The ethynyl group can be reduced to an ethylene group using hydrogenation catalysts like palladium on carbon.
Common reagents and conditions used in these reactions include strong acids, halogens, oxidizing agents, and hydrogenation catalysts. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-Ethoxy-4-(2-(4-ethylphenyl)ethynyl)benzene has several scientific research applications, including:
Material Science: It is used in the synthesis of advanced materials, such as organic semiconductors and conductive polymers.
Chemical Synthesis: The compound serves as an intermediate in the synthesis of more complex organic molecules.
Pharmaceutical Research: It is investigated for its potential use in drug development and medicinal chemistry.
Biological Studies: The compound is used in studies related to its biological activity and interactions with biomolecules.
Mechanism of Action
The mechanism of action of 1-Ethoxy-4-(2-(4-ethylphenyl)ethynyl)benzene is not well-documented. its effects are likely mediated through interactions with specific molecular targets, such as enzymes or receptors, depending on its application. The ethynyl group may play a role in binding to active sites or interacting with other molecules.
Comparison with Similar Compounds
1-Ethoxy-4-(2-(4-ethylphenyl)ethynyl)benzene can be compared with other similar compounds, such as:
4-Ethoxyphenylacetylene: This compound lacks the ethyl group on the phenyl ring, making it less sterically hindered.
1-Ethyl-4-((4-methoxyphenyl)ethynyl)benzene: This compound has a methoxy group instead of an ethoxy group, which may affect its reactivity and interactions.
Properties
IUPAC Name |
1-ethoxy-4-[2-(4-ethylphenyl)ethynyl]benzene | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18O/c1-3-15-5-7-16(8-6-15)9-10-17-11-13-18(14-12-17)19-4-2/h5-8,11-14H,3-4H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BWDWSCGQEMSUQL-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)C#CC2=CC=C(C=C2)OCC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00610961 | |
Record name | 1-Ethoxy-4-[(4-ethylphenyl)ethynyl]benzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00610961 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
250.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
258283-96-4 | |
Record name | 1-Ethoxy-4-[(4-ethylphenyl)ethynyl]benzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00610961 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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